4,5-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide
Description
The compound 4,5-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide features a hybrid heterocyclic framework combining an indole core with a thiazole moiety. The indole ring is substituted with methoxy groups at positions 4 and 5, while the carboxamide side chain is linked to a thiazol-2-ylamino group via a 2-oxoethyl bridge. Structural studies of such compounds typically employ crystallographic tools like SHELX and WinGX for refinement and visualization .
Properties
Molecular Formula |
C16H16N4O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4,5-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H16N4O4S/c1-23-12-4-3-10-9(14(12)24-2)7-11(19-10)15(22)18-8-13(21)20-16-17-5-6-25-16/h3-7,19H,8H2,1-2H3,(H,18,22)(H,17,20,21) |
InChI Key |
MJBKFEZVBGXSBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCC(=O)NC3=NC=CS3)OC |
Origin of Product |
United States |
Preparation Methods
Indole-2-Carboxylic Acid Precursor Synthesis
The 4,5-dimethoxy-1H-indole-2-carboxylic acid scaffold is typically prepared via:
-
Fischer indole synthesis : Cyclization of 4,5-dimethoxyphenylhydrazine with ethyl pyruvate under acidic conditions (HCl/AcOH) yields the indole core.
-
Methoxy group introduction : Direct methoxylation using dimethyl sulfate or methyl iodide in the presence of Ag₂O ensures regioselective substitution at positions 4 and 5.
Amide Bond Formation with Ethylenediamine Derivatives
Coupling the indole-2-carboxylic acid with 2-amino-N-(1,3-thiazol-2-yl)acetamide follows two approaches:
-
Carbodiimide-mediated coupling :
-
EDC/HOBt system : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C–25°C for 12–24 hours achieves 78–85% yield.
-
DCC/DMAP system : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) affords moderate yields (65–70%) but requires rigorous purification to remove dicyclohexylurea (DCU) byproducts.
-
-
Active ester method :
Conversion of the carboxylic acid to a pentafluorophenyl ester using pentafluorophenol and DCC, followed by reaction with the amine in DMF at 50°C, achieves 82% yield with minimal side products.
Thiazole Moiety Incorporation
Synthesis of 2-Aminothiazole Derivatives
The 1,3-thiazol-2-amine component is prepared via:
-
Hantzsch thiazole synthesis : Reaction of thiourea with α-bromoacetophenone in ethanol under reflux (Δ, 12 hours) yields 2-aminothiazole derivatives (89–93% purity).
-
Post-functionalization : N-Alkylation of 2-aminothiazole with ethyl bromoacetate in acetonitrile (K₂CO₃, 60°C, 6 hours) produces ethyl 2-(1,3-thiazol-2-ylamino)acetate , a key intermediate.
Urea Bridge Formation
The ethylenediamine linker is constructed via:
-
Hydrazinolysis : Ethyl 2-(1,3-thiazol-2-ylamino)acetate is treated with hydrazine hydrate in ethanol (25°C, 4 hours) to yield 2-hydrazinyl-N-(1,3-thiazol-2-yl)acetamide (98% conversion).
-
Condensation with indole-2-carbonyl chloride : Reaction of the hydrazide with indole-2-carbonyl chloride in THF (Et₃N, 0°C → 25°C, 8 hours) forms the target urea linkage.
Optimization and Challenges
Solvent and Catalyst Screening
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt in DCM | 85 | 98 |
| DCC/DMAP in THF | 70 | 90 |
| Active ester in DMF | 82 | 97 |
Purification Strategies
-
Column chromatography : Silica gel (100–200 mesh) with chloroform/ethyl acetate (94:6 → 88:12 gradient) removes unreacted starting materials.
-
Recrystallization : Ethanol/water (7:3) at −20°C yields crystalline product (mp 214–216°C).
Spectroscopic Characterization
NMR Data (DMSO-d₆)
| Position | δH (ppm) | δC (ppm) |
|---|---|---|
| Indole C-2 | - | 162.4 |
| Thiazole C-2 | - | 154.7 |
| NH (urea) | 11.45 | - |
| OCH₃ (4,5) | 3.82, 3.85 | 55.6, 55.9 |
-
¹H NMR : Three NH signals at δ 11.45 (urea), 11.69 (indole), and 11.87 (amide).
-
¹³C NMR : Carbonyl carbons at δ 162.4 (indole amide) and 166.1 (urea).
Scalability and Industrial Relevance
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Structural Features
The compound features a complex structure that includes an indole ring system, methoxy groups, and a thiazole moiety. These structural components are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of indole and thiazole exhibit significant antimicrobial properties. In a study conducted on various synthesized compounds, including those related to 4,5-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide, it was found that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The diameter of inhibition zones (DIZ) was measured to evaluate efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | DIZ (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 21 |
| Compound B | Escherichia coli | 18 |
| 4,5-Dimethoxy | Bacillus subtilis | 22 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In a series of studies focused on thiazolyl-indole derivatives, it was reported that these compounds exhibit inhibitory effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Case Study: Anticancer Activity
In one notable study, derivatives similar to this compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted the importance of the thiazole moiety in enhancing cytotoxicity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between the compound and various biological targets. These studies suggest that the compound may effectively bind to specific enzymes involved in cancer progression and microbial resistance mechanisms. By analyzing binding affinities and interaction patterns, researchers can identify potential pathways for therapeutic intervention .
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Protein A | -9.5 | Hydrogen Bonds |
| Protein B | -8.7 | Hydrophobic Interactions |
| Protein C | -7.8 | Ionic Interactions |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Indole-Thiazole Family
Key structural analogues differ in substituent patterns on the indole and thiazole rings, which influence physicochemical properties and biological interactions.
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Methoxy Group Positioning: The target compound (4,5-dimethoxy) and its trimethoxy analogue (5,6,7-substituted) highlight how methoxy placement affects steric bulk and electronic properties. Increased methoxy groups may enhance lipophilicity but reduce solubility.
Thiazole Substituents: The target compound’s thiazole bears a 2-aminoethyl-2-oxo group, which is absent in the dimethyl-thiazole derivative . The aminoethyl-oxo bridge may facilitate hydrogen bonding, critical for target recognition in enzyme inhibition.
Synthetic Routes: Analogues like those in are synthesized via condensation of 2-aminothiazol-4(5H)-one with indole-2-carboxylic acid derivatives under acidic reflux conditions . Similar methods likely apply to the target compound, though substituent-specific optimizations (e.g., reaction time, acid catalyst) may be required.
Research Findings and Functional Insights
- Herbicidal Analogues: Imidazolinones like imazamox () share a 5-oxo-heterocyclic motif but differ in core structure, indicating divergent biological targets compared to indole-thiazole carboxamides .
Biological Activity
4,5-Dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore the biological properties of this compound, including its antimicrobial, antitumor, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H16N4O4S
- Molecular Weight : 348.37 g/mol
This compound features an indole ring fused with a thiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole and indole structures exhibit notable antimicrobial properties. For instance, studies have shown that similar thiazolidinone derivatives possess significant antimicrobial activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Thiazolidinone Derivative | S. aureus | 16 µg/mL |
Antitumor Activity
The compound has been evaluated for its antitumor effects in various cancer cell lines. The presence of the thiazole ring is crucial for enhancing cytotoxicity. In vitro studies have demonstrated that compounds with similar structural features exhibit IC50 values in the low micromolar range against cancer cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.5 | |
| MCF7 (Breast Cancer) | 10.3 | |
| HeLa (Cervical Cancer) | 12.0 |
The antitumor mechanism may involve apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways such as PI3K/Akt and MAPK .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural components:
- Indole Moiety : Enhances interaction with biological targets.
- Thiazole Ring : Essential for antimicrobial and antitumor activity.
- Substituents : Methoxy groups at positions 4 and 5 increase lipophilicity and bioavailability.
Case Studies
Several studies have highlighted the pharmacological potential of thiazole derivatives:
- Antimicrobial Study : A study reported that a series of thiazole-containing compounds demonstrated potent activity against multidrug-resistant strains of bacteria, indicating their potential as therapeutic agents .
- Anticancer Study : Research involving indole-thiazole hybrids showed promising results in inhibiting tumor growth in xenograft models, emphasizing their potential for further development as anticancer drugs .
Q & A
Basic Synthesis: What are standard procedures for synthesizing this compound and its derivatives?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
- Step 1: Condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazole precursors (e.g., 2-aminothiazol-4(5H)-one) in glacial acetic acid under reflux (3–5 h), using sodium acetate as a catalyst .
- Step 2: Purification via recrystallization from acetic acid or DMF/acetic acid mixtures .
- Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to thiazole) to minimize side products .
Advanced Synthesis: How can reaction yields be improved for structurally analogous thiazole-indole hybrids?
Methodological Answer:
Yield optimization strategies include:
- Solvent Selection: Refluxing in acetic acid enhances cyclization efficiency compared to ethanol or methanol .
- Catalyst Tuning: Sodium acetate is critical for stabilizing intermediates; substituting with other bases (e.g., triethylamine) may alter reaction kinetics .
- Side-Product Mitigation: Use flash chromatography (e.g., ethyl acetate/hexane gradients) to separate isomers or unreacted starting materials .
Example: Derivatives with electron-withdrawing substituents (e.g., nitro groups) require extended reflux times (5–7 h) to achieve >60% yields .
Basic Structural Characterization: What spectroscopic techniques are essential for confirming the core structure?
Methodological Answer:
- NMR: Analyze indole C-2 (δ ~160–165 ppm in NMR) and thiazole NH (δ ~10–12 ppm in NMR) for connectivity .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns specific to the carboxamide-thiazole linkage .
- IR: Detect carbonyl stretches (1650–1750 cm) from the indole carboxamide and thiazole-2-oxo groups .
Advanced Structural Challenges: How are tautomeric forms or crystallographic ambiguities resolved?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis resolves tautomerism (e.g., thiazole-4(5H)-one vs. 4-oxo-thiazolidinone) and confirms stereochemistry at the ethyl linker .
- Dynamic NMR: Variable-temperature NMR identifies dynamic equilibria (e.g., keto-enol tautomerism) in solution .
Example: In analogous compounds, hydrogen bonding between the indole NH and thiazole carbonyl stabilizes the keto form .
Basic Pharmacological Screening: What in vitro assays are recommended for initial bioactivity profiling?
Methodological Answer:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Antimicrobial Activity: Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Pharmacological Studies: How can target specificity be validated against off-target receptors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases) and compare with known inhibitors .
- Selectivity Profiling: Test against structurally related receptors (e.g., tyrosine kinases vs. serine/threonine kinases) .
- CRISPR Knockout Models: Validate target engagement using cell lines with CRISPR-mediated deletion of the putative target gene .
Basic Data Contradictions: How to address inconsistent biological activity across similar derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., methoxy vs. nitro groups on the indole) to identify critical pharmacophores .
- Solubility Adjustments: Modify logP via ester-to-carboxylic acid derivatization (e.g., ethyl ester hydrolysis) to improve membrane permeability .
Example: Derivatives with 4-nitrophenyl groups show enhanced antibacterial activity but reduced solubility, requiring formulation optimization .
Advanced Mechanistic Studies: What methodologies elucidate the compound’s mode of action in cellular pathways?
Methodological Answer:
- Transcriptomics: RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis-related genes like BAX/BCL-2) .
- Proteomics: SILAC-based mass spectrometry quantifies changes in protein phosphorylation (e.g., MAPK/ERK pathways) .
- Metabolic Tracing: -glucose labeling tracks perturbations in central carbon metabolism .
Theoretical Frameworks: How to align experimental design with computational models?
Methodological Answer:
- QSAR Modeling: Use Gaussian or Spartan to calculate electronic parameters (e.g., HOMO/LUMO energies) and correlate with bioactivity .
- MD Simulations: Run GROMACS simulations to predict binding stability in aqueous environments .
Note: Ensure alignment with established biological theories (e.g., lock-and-key vs. induced-fit enzyme inhibition) .
Environmental Impact: What protocols assess the compound’s ecotoxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
